molecular formula C11H14BrNO B13312835 2-(4-Bromophenyl)-3-methylmorpholine

2-(4-Bromophenyl)-3-methylmorpholine

Cat. No.: B13312835
M. Wt: 256.14 g/mol
InChI Key: FWXJFYRBAJTHOA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromophenyl group attached to the morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced bromophenyl derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-(4-Bromophenyl)-3-methylmorpholine can be compared with other morpholine derivatives, such as:

    2-(4-Chlorophenyl)-3-methylmorpholine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    2-(4-Fluorophenyl)-3-methylmorpholine: Contains a fluorine atom, potentially offering different pharmacokinetic properties.

    2-(4-Methylphenyl)-3-methylmorpholine: Features a methyl group, which may influence its chemical stability and solubility.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents.

Properties

IUPAC Name

2-(4-bromophenyl)-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJFYRBAJTHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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